molecular formula C7H10ClN3 B3287964 4-Chloro-2-isopropylpyrimidin-5-amine CAS No. 849353-37-3

4-Chloro-2-isopropylpyrimidin-5-amine

Cat. No.: B3287964
CAS No.: 849353-37-3
M. Wt: 171.63 g/mol
InChI Key: VFWORFIDKXCOMR-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol . This solid serves as a versatile synthetic intermediate in medicinal and agrochemical research, leveraging the privileged pyrimidine scaffold found in numerous bioactive molecules . The compound's key structural features—a chlorine atom at the 4-position and an amine group at the 5-position on the pyrimidine ring—make it a valuable substrate for nucleophilic aromatic substitution and other functionalization reactions, enabling the construction of more complex molecular architectures for drug discovery programs . Pyrimidine derivatives are cornerstone structures in modern biochemistry and pharmacology, forming the basis of nucleic acids and a wide array of FDA-approved drugs . The specific substitution pattern on this compound allows researchers to explore structure-activity relationships (SAR) by systematically modifying the core structure. This compound is related to analogs investigated for their potential as modulators of biological targets, such as LRRK2, and in the synthesis of kinase inhibitors . As a building block, it facilitates the development of new therapeutic agents with potential anticancer, antiviral, and antibacterial properties . For safe handling, this amine should be stored in a cool, dark place under an inert atmosphere . As a precaution, it is advised to avoid breathing its dust or mist and to avoid contact with skin and eyes; personal protective equipment, including gloves and safety goggles, is recommended during use . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-propan-2-ylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)7-10-3-5(9)6(8)11-7/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWORFIDKXCOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Isopropylpyrimidin 5 Amine

Nucleophilic Aromatic Substitution Reactions at the C4-Chlorine Position

The most prominent reaction pathway for 4-Chloro-2-isopropylpyrimidin-5-amine involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position. The pyrimidine (B1678525) ring's inherent electron deficiency, coupled with the electron-withdrawing nature of the nitrogen atoms, activates the C4-chloro group towards displacement by a wide array of nucleophiles.

Reactivity with Diverse Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

The substitution of the C4-chlorine with nitrogen-based nucleophiles is a well-established method for synthesizing various 4-amino-substituted pyrimidine derivatives. The reaction typically proceeds by treating this compound with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. nih.gov The reactivity can be influenced by the nucleophilicity of the amine, steric hindrance, and the reaction conditions.

Studies on analogous 2,4-disubstituted pyrimidines demonstrate that these reactions are generally high-yielding and can be performed under catalyst-free and solvent-free conditions by fusing the reactants. nih.gov For less reactive chloropyrimidines, acid catalysis has been shown to facilitate the amination process. arkat-usa.orgpreprints.org The choice of solvent and base is critical; for instance, reactions of 2,4,6-trichloropyrimidine (B138864) with amines can yield different isomers depending on the conditions, highlighting the importance of controlling regioselectivity. arkat-usa.org In di-substituted systems like 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, nucleophilic attack by secondary amines preferentially occurs at the C4 position. nih.govresearchgate.net

NucleophileReagent/ConditionsProduct TypeReference(s)
Primary/Secondary AminesHeat (fusion), Et3NN4-substituted-2-isopropylpyrimidine-4,5-diamine nih.gov
AnilinesHCl (cat.), Water or 2-Propanol, HeatN4-Aryl-2-isopropylpyrimidine-4,5-diamine preprints.org
3-AminopyrroleDIPEA, DCM, rtN4-(1H-pyrrol-3-yl)-2-isopropylpyrimidine-4,5-diamine arkat-usa.org

Reactivity with Oxygen and Sulfur Nucleophiles (e.g., Alkoxides, Thiols)

The C4-chlorine can also be displaced by oxygen and sulfur nucleophiles to yield the corresponding ethers and thioethers. Reactions with alkoxides, such as sodium methoxide, are typically performed in the corresponding alcohol as a solvent to produce 4-alkoxy-substituted pyrimidines.

Similarly, sulfur nucleophiles like thiols react readily, usually in the presence of a base to form the more potent thiolate anion. These reactions are crucial for introducing sulfur-containing moieties onto the pyrimidine scaffold. The high nucleophilicity of sulfur compounds ensures that these transformations are generally efficient. preprints.org Studies on other activated chloro-heterocycles, such as 4-chloro-7-nitrobenzofurazan, show that reactions with thiols can sometimes lead to complex product mixtures, including Meisenheimer-type complexes, depending on the reaction conditions and stoichiometry. nih.govnih.gov

NucleophileReagent/ConditionsProduct TypeReference(s)
Alkoxides (e.g., NaOMe)Methanol, Heat4-Alkoxy-2-isopropylpyrimidin-5-amine bldpharm.com
Thiols (e.g., R-SH)Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF)4-(Alkyl/Arylthio)-2-isopropylpyrimidin-5-amine nih.govmdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The C4-chloro substituent serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools for modifying the pyrimidine core. The Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting the chloropyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly effective for creating aryl- or vinyl-substituted pyrimidines. Microwave-assisted Suzuki couplings on dichloropyrimidines have been shown to be highly efficient, providing C4-substituted products in good to excellent yields under optimized conditions. mdpi.com

The Buchwald-Hartwig amination provides an alternative, powerful method for forming C-N bonds. wikipedia.orglibretexts.org This reaction couples the chloropyrimidine with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org It is particularly valuable for coupling less nucleophilic amines or when thermal SNAr conditions are not viable. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often being required for coupling aryl chlorides. nih.gov

Reaction NameCoupling PartnerCatalyst/Ligand/BaseProduct TypeReference(s)
Suzuki-MiyauraAryl/Heteroaryl boronic acidPd(PPh3)4 / K2CO34-Aryl-2-isopropylpyrimidin-5-amine organic-chemistry.orgmdpi.com
Buchwald-HartwigPrimary/Secondary aminePd(OAc)2 / RuPhos or BrettPhos / LiHMDSN4-substituted-2-isopropylpyrimidine-4,5-diamine nih.gov

Exploration of Other Metal Catalysts for C-C and C-N Bond Formation

While palladium remains the most common catalyst, there is growing interest in using more earth-abundant and cost-effective metals like copper and iron.

Copper-catalyzed C-N and C-S bond formation reactions, often referred to as Ullmann-type couplings, are viable alternatives to palladium-based methods. nih.gov Copper catalysis can be effective for coupling aryl halides with amines and thiols, sometimes under milder conditions or with different substrate scopes. rsc.orgccspublishing.org.cn Recent developments have identified new ligand systems that facilitate the copper-catalyzed coupling of sterically hindered reaction partners. nih.gov

Iron-catalyzed cross-coupling reactions have also emerged as a promising, environmentally benign option. acs.orgnih.gov Simple iron salts can catalyze the coupling of aryl chlorides with Grignard reagents to form C-C bonds under very mild conditions. acs.orgmun.ca Furthermore, iron catalysts have been developed for the multicomponent synthesis of substituted pyrimidines. nih.govacs.org

Reactions Involving the C5-Amine Moiety

The C5-amino group is a key functional handle for constructing fused heterocyclic systems. Acting as a nucleophile, it can participate in cyclization reactions with appropriate bifunctional electrophiles. A prominent example is the synthesis of pyrimido[4,5-d]pyrimidines, a scaffold found in many biologically active molecules. researchgate.net This transformation can be achieved by reacting the 5-aminopyrimidine (B1217817) with various reagents such as aldehydes and β-dicarbonyl compounds, often in a one-pot, multicomponent fashion. rsc.orgnih.gov The reactivity of the C5-amine allows for the construction of complex, fused ring systems, which is a common strategy in medicinal chemistry. nih.govbenthamscience.com

Derivatization of the Primary Amine (Acylation, Alkylation, Arylation)

The primary amine at the C5 position of this compound serves as a key site for derivatization through acylation, alkylation, and arylation reactions. These transformations are fundamental in modifying the compound's properties and for the synthesis of more complex molecules.

Acylation: The primary amine readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. For instance, reaction with crotonic anhydride (B1165640) can be performed to yield the corresponding N-acylated product. nih.gov These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, the reaction can be complicated by the potential for multiple alkylations, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wur.nl The choice of reaction conditions, including the solvent and base, is crucial to control the degree of alkylation. For instance, in the alkylation of related 6-chloro-5-hydroxy-4-aminopyrimidines, the use of a protecting group on the amine can prevent side reactions. googleapis.com

Arylation: The introduction of an aryl group at the primary amine, known as N-arylation, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govgoogle.com This reaction is highly versatile, allowing for the coupling of a wide range of aryl halides or pseudohalides with the amine. nih.govgoogle.com The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. For related chloropyrimidine systems, various palladium catalysts and ligands have been successfully employed. nih.gov

Table 1: Examples of Derivatization Reactions of the Primary Amine

Reaction TypeReagent/CatalystProduct TypeReference
AcylationCrotonic AnhydrideN-Acylpyrimidine nih.gov
AlkylationAlkyl HalideN-Alkylpyrimidine wur.nlgoogleapis.com
ArylationAryl Halide, Pd CatalystN-Arylpyrimidine nih.govgoogle.comnih.gov

Transformations via Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations. The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. google.comjustia.com

The resulting diazonium salt is often unstable and is used immediately in the next step. One of the most important follow-up reactions is the Sandmeyer reaction, where the diazonium group is replaced by a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using a copper(I) salt as a catalyst or reagent. This provides a powerful method for introducing a wide range of functional groups onto the pyrimidine ring that might not be accessible through other means. For example, the Sandmeyer reaction has been used to introduce a chloro group onto a pyrimidine ring in the synthesis of 2-chloropyrimidine (B141910) derivatives. googleapis.com

Table 2: Potential Transformations via Diazotization

Reaction NameReagentProduct TypeReference
DiazotizationNaNO₂, HClDiazonium Salt google.comjustia.com
Sandmeyer ReactionCuClChloro-substituted pyrimidine googleapis.com
Sandmeyer ReactionCuBrBromo-substituted pyrimidine
Sandmeyer ReactionCuCNCyano-substituted pyrimidine

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The substituents on the ring, namely the chloro, isopropyl, and amino groups, further modulate this reactivity.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally less facile than on benzene (B151609) due to the presence of the two deactivating nitrogen atoms. However, the electron-donating amino group at the C5 position and the isopropyl group at the C2 position can activate the ring towards electrophilic attack to some extent.

The directing effect of the substituents plays a crucial role in determining the regioselectivity of the substitution. The amino group is a strong activating group and an ortho-, para-director. The isopropyl group is a weak activating group and also an ortho-, para-director. The chloro group is deactivating but an ortho-, para-director. In the case of this compound, the positions ortho and para to the powerful amino group are C4 and C6. Position C6 would be the most likely site for electrophilic attack due to the combined activating and directing effects of the amino and isopropyl groups, and to a lesser extent the chloro group. However, steric hindrance from the adjacent isopropyl group might influence the outcome.

Ring-Opening and Rearrangement Processes under Specific Conditions

Under certain conditions, the pyrimidine ring can undergo ring-opening and rearrangement reactions. These transformations are often promoted by strong nucleophiles, acids, or bases and can lead to the formation of different heterocyclic or acyclic structures.

For instance, some pyrimidine derivatives have been observed to undergo ring-opening when treated with strong nucleophiles like hydrazine (B178648) or under hydrolytic conditions at high pH. The reaction of pyrimidines with nucleophiles can sometimes lead to ring transformations where the original ring is converted into a different heterocyclic system. nih.gov Additionally, rearrangements such as the Dimroth rearrangement, which involves the transposition of ring atoms, are known to occur in pyrimidine systems, often under basic or acidic conditions.

While specific examples of ring-opening or rearrangement reactions for this compound are not extensively documented, the general reactivity patterns of pyrimidines suggest that such transformations could be possible under specific and potentially harsh reaction conditions.

Spectroscopic and Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 4-Chloro-2-isopropylpyrimidin-5-amine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The isopropyl group would present as a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons, a classic pattern indicating their mutual coupling. The amino (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The lone aromatic proton on the pyrimidine (B1678525) ring is expected to appear as a sharp singlet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The pyrimidine ring carbons would resonate at the lower field (higher ppm) end of the spectrum due to their aromaticity and the influence of the electronegative nitrogen and chlorine atoms. The carbons of the isopropyl group would appear at the higher field (lower ppm) end.

2D NMR and NOESY: To confirm assignments and probe spatial relationships, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) couplings between protons and carbons, helping to piece together the molecular framework. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be crucial for confirming the proximity of the isopropyl group to specific positions on the pyrimidine ring through space, solidifying the structural assignment.

Expected ¹H and ¹³C NMR Data Note: The following data are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Pyrimidine-H~8.0-8.5Singlet (s)~150-155
-NH₂~4.5-6.0Broad Singlet (br s)-
Isopropyl -CH~3.0-3.5Septet (sept)~30-35
Isopropyl -CH₃~1.2-1.4Doublet (d)~20-25
Pyrimidine C-Cl--~155-160
Pyrimidine C-N--~160-165
Pyrimidine C-NH₂--~140-145
Pyrimidine C-isopropyl--~170-175

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental formula of a compound. chem960.com For this compound (C₇H₁₀ClN₃), HRMS would provide an accurate mass measurement, typically with an error of less than 5 ppm, which is crucial for confirming the molecular formula. rsc.org

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M and M+2). researchgate.net Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), would reveal how the molecule breaks apart. Expected fragmentation pathways include the loss of the isopropyl group, a methyl radical from the isopropyl moiety, or cleavage of the pyrimidine ring, providing further structural confirmation. researchgate.net

Predicted HRMS Data

Ion Predicted m/z Description
[M]⁺ (³⁵Cl)171.0563Molecular ion with ³⁵Cl isotope
[M+2]⁺ (³⁷Cl)173.0534Molecular ion with ³⁷Cl isotope
[M-CH₃]⁺156.0328Loss of a methyl group
[M-C₃H₇]⁺128.0066Loss of the isopropyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the functional groups present in a molecule by probing their characteristic vibrational modes. utdallas.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region. chemicalbook.com C-H stretching vibrations from the isopropyl group and the aromatic ring would be observed just below and just above 3000 cm⁻¹, respectively. vscht.cz The C=N and C=C stretching vibrations within the pyrimidine ring would produce a series of complex bands in the 1400-1650 cm⁻¹ region. mdpi.com The C-Cl stretch would likely appear as a strong band in the lower frequency "fingerprint region," typically between 600-800 cm⁻¹. analis.com.my

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the pyrimidine ring and the C-Cl stretch are expected to be strong, aiding in a comprehensive vibrational analysis. bldpharm.com

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity
Amine (-NH₂)N-H Stretch3300-3500 (two bands)Medium
Alkyl C-HC-H Stretch2850-2970Medium-Strong
Aromatic C-HC-H Stretch3010-3100Weak-Medium
Pyrimidine RingC=N, C=C Stretch1400-1650Medium-Strong
Amine (-NH₂)N-H Bend (Scissoring)1590-1650Medium-Strong
Alkyl C-HC-H Bend1370-1470Medium
Aryl HalideC-Cl Stretch600-800Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its system of conjugated π-electrons. The pyrimidine ring, being an aromatic system, is the primary chromophore in this compound. The spectrum, typically run in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show characteristic absorption bands in the UV region. These absorptions correspond to π → π* transitions within the conjugated pyrimidine ring and potentially n → π* transitions involving the lone pair electrons on the nitrogen and amine groups. analis.com.my The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from this analysis.

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. analis.com.my This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the orientation of the isopropyl group relative to the pyrimidine ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate how the molecules pack together in the crystal lattice. utdallas.edu While no public crystal structure is currently available, this analysis remains the gold standard for absolute structural proof.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the most common method for analyzing this compound. mdpi.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid modifier like formic acid, would be employed. mdpi.comsielc.com The compound's purity would be determined by integrating the area of its peak in the chromatogram, with detection typically performed using a UV detector set to one of the compound's absorption maxima. spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS could also be a viable technique for purity analysis. nih.gov In this method, the compound is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides another, making it a highly specific analytical method. msu.edu

Theoretical and Computational Studies on 4 Chloro 2 Isopropylpyrimidin 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These studies provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to explore its different spatial orientations (conformational analysis). For 4-Chloro-2-isopropylpyrimidin-5-amine, a DFT study, likely using a common functional like B3LYP with a basis set such as 6-311++G(d,p), would be necessary to determine its optimized bond lengths, bond angles, and dihedral angles. This analysis would also identify the most energetically favorable conformation, considering the rotation of the isopropyl group. However, no published studies were found that contain these specific geometric parameters or conformational analyses for this compound.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are crucial for predicting its behavior in chemical reactions. This analysis typically involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. While these analyses are common for novel compounds, specific values for the HOMO-LUMO energies and detailed MEP maps for this compound are not available in the reviewed literature.

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity Index)

From the calculated HOMO and LUMO energies, various global chemical reactivity descriptors can be derived. These include electronegativity, chemical hardness, softness, and the electrophilicity index. Such parameters quantify the molecule's tendency to accept or donate electrons, providing a theoretical basis for its reactivity. Without the foundational HOMO-LUMO energy values, these reactivity descriptors for this compound could not be obtained.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its dynamic behavior, including the exploration of its conformational landscape in different environments (e.g., in a vacuum or in a solvent like water). These simulations are crucial for understanding how the molecule behaves in a biological context and how solvent molecules affect its structure and flexibility. No specific MD simulation studies focused on this compound have been published.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of modern drug design.

Prediction of Ligand-Target Binding Modes and Key Interactions

For this compound, molecular docking studies would be essential to hypothesize its potential biological targets. Such a study would involve docking the molecule into the active site of various proteins to predict its binding mode and calculate its binding affinity (or binding energy). The analysis would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Despite the importance of such studies for evaluating the therapeutic potential of pyrimidine (B1678525) derivatives, no research detailing the docking of this compound into any specific protein target could be found.

Assessment of Binding Affinity and Selectivity through Computational Methods

Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule, such as this compound, and its potential biological targets. These in silico methods are crucial in modern drug discovery for estimating binding affinity, understanding the mode of interaction, and predicting the selectivity of a compound for a specific target over others. While specific computational studies on the binding affinity and selectivity of this compound are not extensively available in publicly accessible literature, this section outlines the standard theoretical and computational methodologies that would be employed for such an assessment, drawing parallels from studies on analogous pyrimidine derivatives.

The primary goals of these computational assessments are to elucidate the strength of the interaction between the ligand (this compound) and a receptor's binding site, and to compare this interaction with other potential off-target receptors to gauge its selectivity. The most common and powerful techniques used for this purpose are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and estimating the binding affinity. The process involves:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. Similarly, the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). This structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Docking Simulation: A docking algorithm would then be used to systematically explore various possible conformations of the ligand within the defined binding site of the receptor. The algorithm samples a large number of orientations and conformations, scoring each to identify the most favorable binding pose.

Scoring and Analysis: The scoring function estimates the binding free energy, providing a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable and potent interaction. The analysis of the best-docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For this compound, docking studies would be performed against a panel of relevant biological targets, such as various protein kinases, to predict its potential efficacy and selectivity. The binding energies and interaction patterns would be meticulously analyzed.

Illustrative Molecular Docking Results

Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking study of this compound against a panel of protein kinases.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (nM)
Kinase A-9.5MET123, LYS78, ASP20150
Kinase B-7.2VAL45, ILE150, PHE189800
Kinase C-6.8ALA99, LEU176, GLY1011200
Kinase D-9.2MET123, LYS78, GLU19975

Molecular Dynamics (MD) Simulations

To further refine the understanding of the ligand-receptor interaction and to assess the stability of the docked complex, molecular dynamics simulations are often employed. MD simulations provide a dynamic view of the system over time, accounting for the flexibility of both the ligand and the protein.

System Setup: The best-docked complex of this compound and the target protein from the molecular docking study is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions.

Simulation Run: The simulation calculates the trajectories of atoms and molecules over a specific period (nanoseconds to microseconds) by solving Newton's equations of motion. This allows for the observation of the dynamic behavior of the ligand within the binding pocket.

Analysis of Trajectories: The resulting trajectories are analyzed to assess the stability of the binding pose, identify persistent molecular interactions, and calculate more accurate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).

MD simulations can reveal subtle conformational changes and the role of water molecules in the binding event, providing a more detailed and accurate picture of the binding affinity and selectivity.

Illustrative Binding Free Energy Calculations from MD Simulations

The following hypothetical table presents sample data that could be obtained from MM/PBSA calculations following MD simulations.

Target ProteinΔG_bind (kcal/mol)ΔE_vdW (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)
Kinase A-45.8-55.2-20.129.5
Kinase B-30.1-40.5-12.322.7
Kinase C-28.5-38.7-10.821.0
Kinase D-43.2-52.9-18.528.2

ΔG_bind: Total binding free energy.

ΔE_vdW: Van der Waals contribution to binding.

ΔE_elec: Electrostatic contribution to binding.

ΔG_solv: Solvation energy contribution.

By combining the insights from molecular docking and molecular dynamics simulations, a comprehensive theoretical assessment of the binding affinity and selectivity of this compound can be achieved. These computational approaches are invaluable for prioritizing compounds for further experimental validation and for guiding the design of more potent and selective analogues.

Role As a Versatile Synthetic Intermediate in Organic Chemistry Research

Precursor to Fused Heterocyclic Systems

The ortho-relationship of the amino and chloro groups on the pyrimidine (B1678525) core is ideal for annulation reactions, where a second ring is constructed onto the pyrimidine base. This approach provides efficient access to a variety of fused systems, many of which are of significant interest in medicinal chemistry.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine (B94841) isostere and is central to many compounds with therapeutic potential. researchgate.netnih.gov The synthesis of these derivatives often begins with pre-formed pyrazole (B372694) rings that are then fused to a pyrimidine. However, 4-Chloro-2-isopropylpyrimidin-5-amine offers a convergent route where the pyrazole ring is constructed directly onto the pyrimidine core.

A general strategy involves the reaction of the 5-amino group with a suitable three-carbon synthon. For instance, condensation with β-dicarbonyl compounds, β-ketoesters, or their equivalents can lead to the formation of the pyrazole ring. Another established method that could be applied is the reaction with dimethylformamide-dimethylacetal (DMF-DMA) to form a reactive N,N-dimethylformamidine intermediate. Subsequent cyclization of this intermediate with hydrazine (B178648) or a substituted hydrazine would yield the desired pyrazolo[3,4-d]pyrimidine skeleton. The specific reaction conditions would determine the final substitution pattern on the newly formed pyrazole ring.

Reagent ClassPotential Product
1,3-DiketonesSubstituted Pyrazolo[1,5-a]pyrimidines
β-KetoestersPyrazolo[1,5-a]pyrimidin-ones
DMF-DMA then HydrazinePyrazolo[3,4-d]pyrimidines

This table outlines potential synthetic routes based on established pyrimidine chemistry.

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of heterocyclic compounds with significant biological activity. chemicalbook.comdntb.gov.ua The synthesis of these scaffolds from this compound can be envisioned through several established synthetic routes.

One common approach is the reaction with α-haloketones or α-haloaldehydes. In this sequence, the 5-amino group would initially act as a nucleophile, displacing the halide to form an intermediate that subsequently undergoes an intramolecular cyclization to construct the fused pyrrole (B145914) ring. Another powerful method involves palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling of the 4-chloro position with a terminal alkyne, followed by base- or metal-catalyzed cyclization involving the 5-amino group, provides a robust entry into the pyrrolo[2,3-d]pyrimidine system. Improved methods for synthesizing the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine often start from related pyrimidine precursors, highlighting the feasibility of these cyclization strategies. chemicalbook.comresearchgate.netgoogle.comgoogle.com

Synthetic MethodKey ReagentsFused System
Hantzsch-like Synthesisα-HaloketonesPyrrolo[2,3-d]pyrimidine
Sonogashira/CyclizationTerminal Alkynes, Pd CatalystPyrrolo[2,3-d]pyrimidine
Bischler-Möhlau Analogueα-Amino-ketonesPyrrolo[2,3-d]pyrimidine

This table illustrates established methods for pyrrolopyrimidine synthesis applicable to the title compound.

The fusion of a sulfur-containing ring, such as thiopyran, to the pyrimidine core generates novel heterocyclic systems with unique three-dimensional structures. researchgate.net The synthesis of thiopyrano[x,y-d]pyrimidines from this compound can be achieved by reacting it with synthons that contain both sulfur and an appropriate carbon backbone for cyclization.

A plausible route involves the reaction with β-thioxoketones or related compounds, where the amino group initiates a condensation reaction, followed by cyclization to form the thiopyran ring. Alternatively, a multi-step sequence can be employed. This could start with a nucleophilic substitution of the 4-chloro group by a sulfur nucleophile, such as a mercapto-ester. Subsequent manipulation of the ester and the 5-amino group would then facilitate the final ring-closing step to furnish the thiopyrano-fused pyrimidine.

Building Block for Complex Polyheterocyclic Architectures and Combinatorial Libraries

Beyond fused systems, this compound is an exceptional scaffold for constructing complex, non-fused polyheterocyclic molecules and for the generation of combinatorial libraries. The orthogonal reactivity of the chloro and amino groups is key to its utility.

The 4-chloro substituent serves as a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse chemical fragments.

Reaction TypeReagentIntroduced Group
Suzuki CouplingBoronic Acids/EstersAryl, Heteroaryl, Alkyl
Buchwald-Hartwig AminationAminesSubstituted Amino Groups
Sonogashira CouplingTerminal AlkynesAlkynyl Groups
Stille CouplingOrganostannanesVarious Carbon Groups

This table summarizes common cross-coupling reactions for functionalizing the 4-position.

Simultaneously, the 5-amino group can be readily acylated, sulfonated, or used in reductive amination to append a different set of diverse substituents. This dual functionality allows for the rapid assembly of large collections of related compounds, where two different points of diversity can be systematically varied. This approach is fundamental to the principles of combinatorial chemistry, where the goal is to synthesize a large number of compounds for high-throughput screening. nih.gov

Utility in Diversity-Oriented Synthesis (DOS) for Generation of Chemical Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to create structurally diverse and complex small molecules, often exploring novel regions of chemical space. researchgate.net this compound is an ideal starting point for DOS campaigns because its functional groups can direct reactions along divergent pathways.

Depending on the choice of reagents and reaction conditions, the scaffold can be guided into completely different molecular frameworks.

Divergent Pathway A (Annulation): Reaction with bifunctional reagents can lead to the formation of various fused heterocyclic systems as described in section 6.1.

Divergent Pathway B (Substitution/Functionalization): Sequential or orthogonal derivatization of the 4-chloro and 5-amino groups using combinatorial principles can generate large libraries based on the core pyrimidine scaffold.

Divergent Pathway C (Ring Restructuring): Under specific conditions, reactions could potentially lead to ring-opening and rearrangement, forming entirely new heterocyclic cores.

This ability to serve as a branch point for multiple, distinct synthetic pathways makes this compound a powerful tool in DOS for the efficient generation of chemical libraries with high skeletal diversity, which is crucial for discovering novel biological probes and drug leads.

Structure Activity Relationship Sar and Bioisosteric Investigations for Pyrimidine 5 Amine Derivatives

Influence of Halogen Substituents on Electronic Properties and Molecular Recognition

The presence of a halogen substituent, such as the chlorine atom at the C4 position of the pyrimidine (B1678525) ring, significantly impacts the electronic properties and molecular recognition of the molecule. The chlorine atom, being an electron-withdrawing group, modulates the electron density of the pyrimidine ring. This alteration in electron distribution can affect the molecule's reactivity and its ability to interact with biological targets.

The introduction of a chlorine atom at the fourth position of the pyrimidine ring influences its reactivity in nucleophilic substitution reactions, a key process in the synthesis of diverse derivatives smolecule.com. The unique positioning of the chlorine atom at this position allows for distinct reactivity compared to its isomers, which is valuable in medicinal chemistry smolecule.com. Studies on 4,6-disubstituted pyrimidine derivatives have revealed a complex interplay between the electronic nature of the substituents at the C4 and C6 positions and the molecule's reactivity researchgate.net. For instance, in electrophilic nitrosation reactions, the presence of chloro and amino groups influences the reaction's progress researchgate.net.

Role of the Isopropyl Group in Modulating Lipophilicity, Steric Hindrance, and Molecular Interactions

The isopropyl group at the C2 position of the pyrimidine ring plays a significant role in modulating the compound's lipophilicity, steric hindrance, and molecular interactions. Lipophilicity, a key determinant of a drug's pharmacokinetic profile, is influenced by the size and nature of alkyl groups. The isopropyl group, being a small alkyl group, is often used in medicinal chemistry to enhance potency and provide conformational stability nih.gov.

The introduction of an isopropyl group generally increases lipophilicity, which can be beneficial for membrane permeability. However, excessive lipophilicity can lead to poor solubility and other undesirable properties. Therefore, the balance of lipophilicity is a critical aspect of drug design. The use of cyclopropyl (B3062369) groups, which are frequently employed as isosteres for isopropyl groups, can also modulate lipophilicity and conformational stability nih.gov.

From a steric perspective, the isopropyl group can influence the molecule's conformation and how it interacts with a biological target. The size and shape of the isopropyl group can either be favorable for fitting into a hydrophobic pocket within a receptor or can cause steric clashes that hinder binding. In some cases, the isopropyl group has been shown to have beneficial interactions with enzymes nih.gov.

Significance of the C5-Amine Moiety in Hydrogen Bonding and Receptor Interactions

The amine moiety at the C5 position of the pyrimidine ring is a critical functional group for establishing hydrogen bonding interactions with biological receptors. Hydrogen bonds are fundamental to molecular recognition and the stability of ligand-receptor complexes. The nitrogen atom of the amino group can act as a hydrogen bond acceptor, while the hydrogen atoms can act as hydrogen bond donors.

Studies on related pyrimidine derivatives have highlighted the importance of amino groups in forming intermolecular hydrogen bonds. For example, in the crystal structure of 2-chloro-pyrimidin-4-amine, molecules are linked by pairs of N-H⋯N hydrogen bonds nih.gov. Similarly, in 4,5-diaminopyrimidine (B145471) derivatives, the amino groups participate in intermolecular hydrogen bonds with N–H···N distances of 2.8–3.1 Å . This capacity for hydrogen bonding is crucial for the specific recognition between a drug molecule and its target protein.

Strategic Bioisosteric Replacements of the Pyrimidine Scaffold and its Peripheral Substituents

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar biological properties but improved physicochemical or pharmacokinetic characteristics researchgate.netcambridgemedchemconsulting.com. This approach has been applied to pyrimidine derivatives to enhance their therapeutic potential.

The amide functional group is prevalent in many biologically active molecules, but it can be susceptible to metabolic degradation. Therefore, replacing the amide group with a more stable bioisostere is a common strategy. Five-membered ring heterocycles, such as triazoles and oxadiazoles, are well-established bioisosteres of the amide bond nih.govacs.org.

In the context of pyrimidine-containing compounds, a 1,2,4-triazole (B32235) group has been successfully used to substitute a key amide group in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors acs.orgnih.gov. This bioisosteric replacement not only mimicked the hydrogen bonding interactions of the original amide but also improved the metabolic stability of the compound acs.org. The trifluoroethylamine group has also gained attention as a metabolically stable amide bioisostere due to the electron-withdrawing nature of the trifluoromethyl group, which reduces the basicity of the amine drughunter.com.

The pyrimidine ring itself can be a target for bioisosteric replacement in a strategy known as scaffold hopping, where the core structure of a molecule is replaced to explore new chemical space and improve properties researchgate.netnih.gov. Various heterocyclic rings can serve as bioisosteres for the pyrimidine scaffold.

For instance, pyridazines have been explored as bioisosteres for phenyl rings and can influence properties like lipophilicity and dipole interactions blumberginstitute.org. The replacement of a carboxylic acid with heterocyclic bioisosteres like thiazolidinedione or other aromatic heterocycles can improve bioavailability and permeability openaccessjournals.com. The choice of a specific heterocyclic bioisostere depends on the desired physicochemical properties and the specific interactions required for biological activity. For example, the 1,2,3-triazole ring is a versatile bioisostere that can mimic other five-membered nitrogen-containing heterocycles like imidazole (B134444) and pyrazole (B372694) unimore.it.

Original Functional Group/ScaffoldBioisosteric ReplacementRationale for Replacement
Amide1,2,4-TriazoleImproved metabolic stability, mimics hydrogen bonding acs.orgnih.gov
AmideTrifluoroethylamineEnhanced metabolic stability, reduced amine basicity drughunter.com
Pyrimidine ScaffoldPyridazineModulation of lipophilicity and electronic properties blumberginstitute.org
Carboxylic AcidThiazolidinedioneImproved bioavailability and permeability openaccessjournals.com
Imidazole/Pyrazole1,2,3-TriazoleMimics heterocyclic structure with altered properties unimore.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. These models are valuable tools in drug design for predicting the activity of new, unsynthesized compounds, thus guiding the synthetic efforts towards more potent molecules.

Several QSAR studies have been performed on pyrimidine derivatives to understand the structural requirements for their biological activities. These studies often employ methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models nih.govaip.org. For example, QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors has been conducted to identify key descriptors influencing their anticancer activity nih.gov.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric, electrostatic, hydrophobic, and hydrogen bonding fields around the molecules that are crucial for their interaction with a receptor japsonline.com. These models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity japsonline.com. For instance, a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors identified that bulky groups at the C-4 position of a phenyl ring were favorable for inhibitory effect japsonline.com. Such predictive models are instrumental in the data-driven design of novel and more effective pyrimidine-based therapeutic agents mdpi.comqsardb.org.

QSAR Modeling TechniqueApplication in Pyrimidine DerivativesKey Findings/Predictions
Multiple Linear Regression (MLR)Predicting anticancer activity of VEGFR-2 inhibitors nih.govIdentified key molecular descriptors correlated with activity.
Artificial Neural Network (ANN)Predicting anticancer activity of VEGFR-2 inhibitors nih.govOften provides more accurate predictions than linear models.
2D-QSARElucidating structural requirements for c-Src inhibition aip.orgProvided insights into the roles of various substitution patterns.
3D-QSAR (CoMFA/CoMSIA)Designing AXL kinase inhibitors japsonline.comGenerated 3D contour maps to guide structural modifications for improved activity.

Advanced Research Perspectives and Future Directions

The scientific inquiry into 4-chloro-2-isopropylpyrimidin-5-amine and related pyrimidine-5-amine compounds is a dynamic and expanding field. Researchers are persistently advancing the frontiers of chemical synthesis, analytical methodologies, and practical applications. This section explores the cutting-edge research perspectives and future trajectories that are defining the next phase of pyrimidine-5-amine chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.